molecular formula C26H29N3O3 B6542128 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1060188-68-2

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6542128
CAS No.: 1060188-68-2
M. Wt: 431.5 g/mol
InChI Key: JCWYTEAZKZXEBI-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted at position 3 with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl group and at position 6 with a 4-ethoxyphenyl moiety. This structure combines a partially saturated heterocyclic ring (dihydropyrimidinone) with a benzylpiperidine side chain, which is commonly associated with central nervous system (CNS) activity due to its ability to penetrate the blood-brain barrier .

Properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWYTEAZKZXEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a dihydropyrimidinone core, which is known for its biological significance. The structural features include:

  • Piperidine moiety : Enhances receptor binding and biological activity.
  • Ethoxyphenyl group : Contributes to lipophilicity and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Tankyrase Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit tankyrase, an enzyme involved in cellular processes such as proliferation and apoptosis. This inhibition is particularly relevant in cancer treatment as it may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Receptor Modulation : The benzylpiperidine structure is known to interact with various receptors, including chemokine receptors (CCR3). This interaction may modulate inflammatory responses and influence cell migration, making it a candidate for treating inflammatory diseases .
  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating potential antitumor properties. Compounds similar to this one have demonstrated IC50 values in low micromolar ranges against specific cancer types .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Tankyrase Inhibitors : A study focusing on tankyrase inhibitors revealed that similar dihydropyrimidinones could effectively reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Neuropharmacological Effects : Research has indicated that piperidine derivatives exhibit neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidinSimilar thieno-pyrimidine corePotential anti-cancer properties
6-methylthieno[3,2-d]pyrimidin derivativesVariations in substituentsVarying biological activities
Tankyrase inhibitorsTargeting similar pathwaysFocused on cancer treatment

Comparison with Similar Compounds

Table 1: Key Structural Features of Dihydropyrimidinone and Pyridopyrimidinone Derivatives

Compound Name Core Structure Position 6 Substituent Position 3/7 Substituent Reference
Target Compound 3,4-dihydropyrimidin-4-one 4-ethoxyphenyl 2-(4-benzylpiperidin-1-yl)-2-oxoethyl
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]-phenol Phenol derivative Hydroxypropyl 4-benzylpiperidin-1-yl
Pyrido[1,2-a]pyrimidin-4-one () Pyridopyrimidinone (aromatic) 3,4-dimethoxyphenyl 3R-methylpiperazin-1-yl
Fluorinated analog () Pyridopyrimidinone (aromatic) Fluoro-benzisoxazolyl Ethylpiperazinyl

Key Observations:

  • Core Structure: The dihydropyrimidinone core in the target compound is partially saturated, offering conformational flexibility compared to fully aromatic pyridopyrimidinones (e.g., ). This may influence binding to planar vs. non-planar enzyme active sites .
  • Substituent Effects: The 4-ethoxyphenyl group at position 6 provides moderate electron-donating effects, contrasting with the 3,4-dimethoxyphenyl () or fluorinated groups (). Ethoxy’s larger steric bulk compared to methoxy could alter receptor interactions .
  • However, piperazine rings in analogs may offer stronger hydrogen-bonding capabilities .

Pharmacokinetic and Metabolic Considerations

Table 2: Hypothetical Pharmacokinetic Properties Based on Structural Analogs

Property Target Compound Pyridopyrimidinone () 3,4-Dimethoxyphenyl Analog ()
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 (fluoro reduces lipophilicity) ~3.1 (methoxy increases lipophilicity)
Metabolic Stability Moderate (susceptible to esterase hydrolysis) High (fluoro resists oxidation) Low (methoxy demethylation likely)
Half-Life ~6–8 hours (estimated) ~12 hours ~4–5 hours

Analysis:

  • The target’s oxoethyl linkage may render it susceptible to esterase-mediated hydrolysis, unlike the stable amide bonds in fluorinated analogs () .

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